N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenylethane-1-sulfonamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-2-phenylethane-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl group at the 4-position. The oxan ring is linked to a phenylethane-sulfonamide moiety, which includes a sulfonamide (-SO2NH-) group attached to a phenyl-substituted ethane chain.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-25-20-10-6-5-9-19(20)21(12-14-26-15-13-21)17-22-27(23,24)16-11-18-7-3-2-4-8-18/h2-10,22H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLAOQZCKKXLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the oxane ring and the methoxyphenyl group. The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol and an acid catalyst. The methoxyphenyl group is introduced via an electrophilic aromatic substitution reaction using methoxybenzene and a suitable electrophile.
The final step involves the coupling of the oxane ring with the methoxyphenyl group and the sulfonamide moiety. This can be achieved through a nucleophilic substitution reaction, where the oxane ring is treated with a sulfonyl chloride derivative in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenylethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can inhibit enzymes by mimicking the natural substrate, leading to the disruption of essential biochemical processes. Additionally, the compound’s unique structure allows it to interact with cellular membranes and proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Structural Features
The compound’s unique tetrahydropyran core distinguishes it from analogs with alternative heterocyclic or aromatic systems. Key structural comparisons include:
Analysis :
- The piperazine-based analog () shares a 2-methoxyphenyl group but incorporates a pyridyl moiety, which may enhance receptor binding (e.g., 5-HT1A) compared to the target compound’s phenylethane chain. The piperazine ring also offers greater conformational flexibility than the rigid oxan core .
- N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide () lacks a heterocyclic ring, relying on a simpler benzene-sulfonamide structure.
- Patent compounds () feature trifluoromethyl and oxazolidine groups, which are absent in the target compound. These substituents are associated with enhanced metabolic stability and electron-withdrawing effects, suggesting the target compound may have a shorter half-life .
Pharmacological Activity
- Receptor Targeting : The piperazine derivative in is a precursor for [F-18] Mefway, a 5-HT1A receptor imaging agent. The target compound’s phenylethane-sulfonamide group may similarly target serotonin receptors but with modified affinity due to steric effects from the oxan ring .
- Antimicrobial Potential: Sulfonamides like N-(4-acetylphenyl)-4-methoxybenzenesulfonamide () exhibit antibacterial activity. The target compound’s bulky oxan substituent may reduce membrane permeability compared to simpler analogs .
Substituent Effects on Physicochemical Properties
- Methoxy Groups : The 2-methoxyphenyl group in the target compound may introduce steric hindrance and moderate electron-donating effects, contrasting with the 4-methoxy position in , which offers less steric interference .
- Heterocyclic Cores : The oxan ring’s oxygen atom may enhance solubility via hydrogen bonding compared to the piperazine’s nitrogen () or benzene rings () .
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenylethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Structural Overview
The compound features a complex structure characterized by:
- Oxane Ring : Contributes to the compound's stability and reactivity.
- Methoxyphenyl Group : Enhances lipophilicity, potentially affecting membrane permeability.
- Sulfonamide Moiety : Known for its biological activity, particularly in enzyme inhibition.
The molecular formula is , indicating a significant number of carbon and hydrogen atoms that contribute to its diverse interactions in biological systems.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Oxane Ring : Typically achieved through cyclization reactions involving diols and acid catalysts.
- Introduction of the Methoxyphenyl Group : Accomplished via electrophilic aromatic substitution.
- Sulfonamide Formation : The final step involves nucleophilic substitution with a sulfonyl chloride derivative in the presence of a base.
This multi-step synthesis requires precise control of reaction conditions to ensure high yields and purity.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzymes crucial for various metabolic pathways. This is particularly relevant in the context of antibacterial activity, where sulfonamides are known to interfere with folate synthesis in bacteria.
- Protein Binding Interactions : Studies indicate that this compound may interact with proteins such as bovine serum albumin (BSA), which can affect its pharmacokinetics and bioavailability.
Pharmacological Applications
Research indicates that compounds with sulfonamide groups exhibit diverse pharmacological activities:
Case Studies and Research Findings
A review of relevant literature reveals several studies that highlight the biological activity of related sulfonamide compounds:
| Study | Findings |
|---|---|
| Aziz-ur-Rehman et al. (2011) | Discussed various biological activities associated with sulfonamides, including antibacterial and enzyme inhibition capabilities. |
| Nafeesa et al. (2015) | Evaluated synthesized compounds for their antibacterial activity against multiple strains, noting significant inhibitory effects comparable to established drugs. |
| Wu et al. (2011) | Investigated protein binding interactions using fluorescence measurements, providing insights into the binding constants relevant for pharmacological efficacy. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
